molecular formula C18H13BrN2O2 B6285261 (2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-41-8

(2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B6285261
CAS No.: 519137-41-8
M. Wt: 369.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrazole ring, which is further connected to a prop-2-enoic acid moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Bromination: The pyrazole derivative is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Coupling Reaction: The brominated pyrazole is coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.

    Formation of Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Structural Characteristics

The molecular structure of the compound features a pyrazole ring, which is pivotal for its biological activity. The presence of bromine and phenyl groups enhances its reactivity and interaction with biological targets. Studies have shown that the compound exists in a trans conformation concerning the acyclic C=C bond, which influences its chemical properties and interactions in biological systems .

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In particular, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and colon cancer .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents . For instance, studies have shown that specific pyrazole chalcones possess potent activity against pathogenic bacteria and fungi .

3. Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives may also possess anti-inflammatory properties. This is particularly relevant in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Organic Synthesis

1. Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex pyrazole derivatives. Its synthesis involves reactions with various reagents, including brominated phenyl compounds and aldehydes, leading to diverse functionalized products that can be explored for additional biological activities .

2. Reaction Mechanisms
The synthesis typically involves a multi-step process where the initial formation of the pyrazole ring occurs through condensation reactions. Subsequent functionalization can introduce various substituents that modify the compound's biological properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyrazole derivatives, including (2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromocinnamic Acid: Similar in structure but lacks the pyrazole ring.

    Phenylpyrazole Derivatives: Compounds with a similar pyrazole core but different substituents.

Uniqueness

(2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the combination of the bromophenyl group, phenyl group, and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C19H16BrN3O2\text{Molecular Formula }C_{19}H_{16}BrN_3O_2

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited cancer cell proliferation through the induction of apoptosis and cell cycle arrest.

Case Study:
A recent investigation on pyrazole chalcones showed that they effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptosis-related proteins and disruption of mitochondrial membrane potential, leading to increased cell death rates.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This table summarizes the MIC values for various bacterial strains tested against the compound, indicating its potential as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism of Action:
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Properties

CAS No.

519137-41-8

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2

Purity

100

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.